molecular formula C11H17BrClNO2 B12708755 S-(+)-2,5-Dimethoxy-4-bromoamphetamine hydrochloride CAS No. 50505-93-6

S-(+)-2,5-Dimethoxy-4-bromoamphetamine hydrochloride

Cat. No.: B12708755
CAS No.: 50505-93-6
M. Wt: 310.61 g/mol
InChI Key: SPBBKPOIDQIWDZ-FJXQXJEOSA-N
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Description

S-(+)-2,5-Dimethoxy-4-bromoamphetamine hydrochloride: is a psychedelic compound belonging to the phenethylamine class. It is known for its potent psychoactive effects and has been studied for its interactions with serotonin receptors. This compound is a stereoisomer of 2,5-Dimethoxy-4-bromoamphetamine, which was first synthesized by Alexander Shulgin in 1967 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-2,5-Dimethoxy-4-bromoamphetamine hydrochloride typically involves the bromination of 2,5-dimethoxyamphetamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a reference standard in analytical chemistry for studying the behavior of phenethylamines.

Biology: It is utilized in research to understand the interaction of psychoactive substances with serotonin receptors, particularly the 5-HT2A receptor .

Medicine: While not used therapeutically, it serves as a tool in neuropharmacology to study the effects of psychedelics on the brain.

Industry: There are no significant industrial applications due to its psychoactive nature and legal restrictions .

Mechanism of Action

The primary mechanism of action involves agonism at the 5-HT2A receptor, which is a subtype of serotonin receptor. This interaction leads to altered perception, mood, and cognition. The compound also affects other serotonin receptors, such as 5-HT2B and 5-HT2C, contributing to its overall psychoactive profile .

Comparison with Similar Compounds

  • 2,5-Dimethoxy-4-bromoamphetamine (DOB)
  • 2,5-Dimethoxy-4-iodoamphetamine (DOI)
  • 2,5-Dimethoxy-4-chloroamphetamine (DOC)

Uniqueness: S-(+)-2,5-Dimethoxy-4-bromoamphetamine hydrochloride is unique due to its stereochemistry, which can result in different pharmacological effects compared to its racemic mixture or other stereoisomers. This stereoisomer is often more potent and selective in its receptor interactions .

Properties

CAS No.

50505-93-6

Molecular Formula

C11H17BrClNO2

Molecular Weight

310.61 g/mol

IUPAC Name

(2S)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C11H16BrNO2.ClH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H/t7-;/m0./s1

InChI Key

SPBBKPOIDQIWDZ-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1OC)Br)OC)N.Cl

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)Br)OC)N.Cl

Origin of Product

United States

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